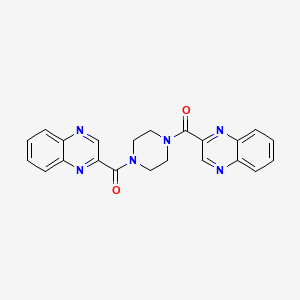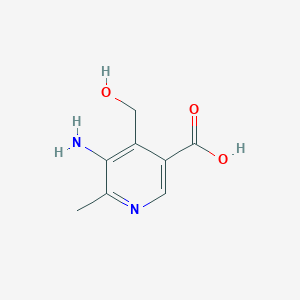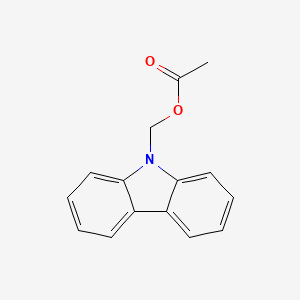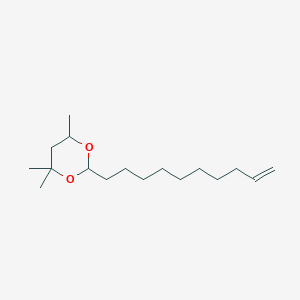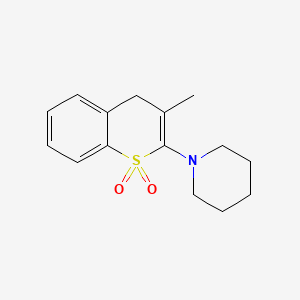
Palladium--titanium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–titanium (3/1) is an intermetallic compound composed of three parts palladium and one part titanium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. These characteristics make it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium–titanium (3/1) can be synthesized through several methods, including:
Mechanical Alloying: This involves the high-energy ball milling of palladium and titanium powders. The process requires precise control of milling time and atmosphere to achieve the desired stoichiometry and phase composition.
Arc Melting: In this method, palladium and titanium are melted together in an arc furnace under an inert atmosphere. The molten mixture is then rapidly cooled to form the intermetallic compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of palladium and titanium precursors onto a substrate, followed by thermal treatment to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–titanium (3/1) typically involves large-scale arc melting or mechanical alloying. These methods are preferred due to their scalability and ability to produce high-purity materials.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–titanium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and titanium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–titanium (3/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Various halides and organometallic compounds can be used under controlled conditions.
Major Products
Oxidation: Palladium oxide (PdO) and titanium oxide (TiO2).
Reduction: Metallic palladium and titanium.
Substitution: New intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Palladium–titanium (3/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it valuable for hydrogen storage applications.
Biomedical Applications: Palladium–titanium (3/1) nanoparticles are explored for their potential in drug delivery, imaging, and as antimicrobial agents.
Energy Storage: It is used in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.
Wirkmechanismus
The mechanism by which palladium–titanium (3/1) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations.
Hydrogen Storage: Palladium–titanium (3/1) forms hydrides, where hydrogen atoms are absorbed into the metal lattice, allowing for reversible hydrogen storage.
Biomedical Applications: The nanoparticles interact with biological molecules, leading to enhanced drug delivery or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium-Platinum (3/1): Similar catalytic properties but higher cost.
Titanium-Nickel (3/1): Known for shape memory effects but less effective in catalysis.
Palladium-Copper (3/1): Good catalytic activity but lower hydrogen storage capacity.
Uniqueness
Palladium–titanium (3/1) stands out due to its combination of high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. This makes it a versatile material for various applications, from catalysis to energy storage and biomedical uses.
Eigenschaften
CAS-Nummer |
12066-72-7 |
|---|---|
Molekularformel |
Pd3Ti |
Molekulargewicht |
367.1 g/mol |
IUPAC-Name |
palladium;titanium |
InChI |
InChI=1S/3Pd.Ti |
InChI-Schlüssel |
RAFFEOIEIIDOOW-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
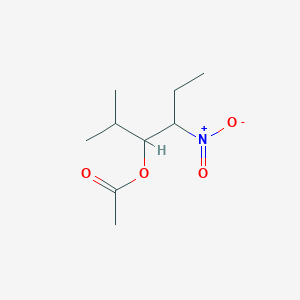
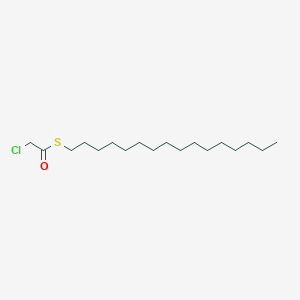

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
